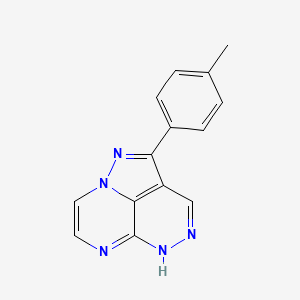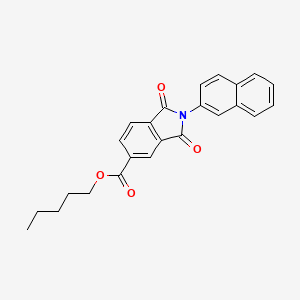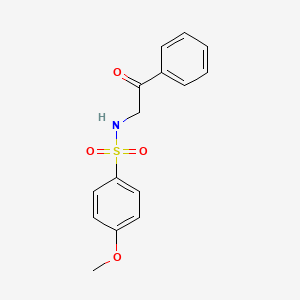![molecular formula C23H18N4O4 B12488982 3-{(2E)-2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12488982.png)
3-{(2E)-2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a benzoic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole core. This is followed by the introduction of the methoxyphenyl group through electrophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with benzoic acid under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azo linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-{2-[3-(4-hydroxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid.
Reduction: Formation of 3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]hydrazin-1-yl}benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism of action of 3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. Additionally, the presence of the azo linkage and the methoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Shares the methoxyphenyl and benzoic acid moieties but lacks the pyrazole ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: Contains a methoxyphenyl group and a triazole ring, similar in complexity but different in structure.
Uniqueness
The uniqueness of 3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid lies in its combination of a pyrazole ring, an azo linkage, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H18N4O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[[5-(4-methoxyphenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C23H18N4O4/c1-31-19-12-10-15(11-13-19)20-21(22(28)27(26-20)18-8-3-2-4-9-18)25-24-17-7-5-6-16(14-17)23(29)30/h2-14,26H,1H3,(H,29,30) |
InChI Key |
RRNITGGQNHSLED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12488919.png)
![3-hydroxy-4-(3-methylthiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488926.png)
![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12488927.png)
![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate](/img/structure/B12488935.png)
![Ethyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488943.png)
![5-(3-bromophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488950.png)

![(4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12488969.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B12488972.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12488978.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12488979.png)
